4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene
Overview
Description
“4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene” is a chemical compound with the CAS Number: 854259-18-0 . It has a molecular weight of 311.61 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12BrClO/c1-10-7-12(15)5-6-14(10)17-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Key Intermediate in Synthesis of Chlorfenapyr
The compound is a key intermediate for the synthesis of chlorfenapyr , a pesticide used in agriculture . It is significant in promoting the scale production of chlorfenapyr .
Biological Potential of Indole Derivatives
The compound is an indole derivative, and indole derivatives have shown a wide range of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown promise in the treatment of cancer . They have been found to have anticancer properties, making them potential candidates for the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Certain indole derivatives have exhibited antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene” was not found, it’s important to handle all chemical compounds with care. Protective gloves, goggles, and respiratory protective equipment should be worn when handling the substance . It’s also important to avoid getting the substance in eyes, on skin, or clothing, and to avoid ingestion and inhalation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the compound forming a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including oxidative phosphorylation .
Pharmacokinetics
Similar compounds have been found to have various adme properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects, including inhibiting the oxidative phosphorylation .
properties
IUPAC Name |
4-bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-12(15)5-6-14(10)17-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKHEIJIVFBFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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